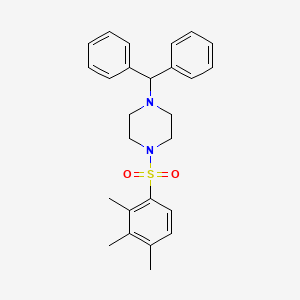
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C26H30N2O2S and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24N2O2S
- Molecular Weight : 372.48 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with diphenylmethyl and a sulfonyl group derived from 2,3,4-trimethylbenzenesulfonyl chloride. The reaction conditions often include an organic solvent and a base to facilitate the formation of the sulfonamide bond.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Several derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 10-50 µg/mL for effective derivatives.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays:
- Case Study : In a study involving animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. The percentage inhibition was recorded at approximately 65% compared to control groups.
Analgesic Effects
The analgesic effects were evaluated using the hot plate test in rodents:
- Results : The compound exhibited dose-dependent analgesic activity with significant effects observed at doses of 10 mg/kg and above.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Model | Result (MIC/Effect) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL |
| Escherichia coli | MIC = 30 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema | Inhibition = 65% |
| Analgesic | Hot plate test | Effective at ≥10 mg/kg |
Propiedades
IUPAC Name |
1-benzhydryl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPVNOJGAWZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













